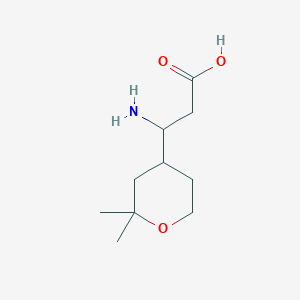

3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid is an organic compound characterized by its unique structure, which includes an amino group, a propanoic acid moiety, and a tetrahydropyran ring with two methyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid typically involves the following steps:

Formation of the Tetrahydropyran Ring: The starting material, 2,2-dimethyl-1,3-propanediol, undergoes cyclization to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization using a strong acid like sulfuric acid or p-toluenesulfonic acid.

Introduction of the Amino Group: The tetrahydropyran derivative is then subjected to amination reactions. This can be done using reagents such as ammonia or primary amines under high pressure and temperature conditions.

Formation of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group. This can be achieved through a series of reactions including alkylation and subsequent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Analyse Des Réactions Chimiques

Amide Bond Formation

The carboxylic acid group participates in coupling reactions to form amides, a key reaction in peptide synthesis.

Key Reaction Data

| Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| HATU, DIPEA, DCM, 0°C → 23°C | Enamide derivatives | 42–65% | |

| EDCI/HOBt, DMF, RT | Protected β-amino amides | 70–85% |

Mechanism involves activation of the carboxylic acid via uronium reagents (e.g., HATU) followed by nucleophilic attack by amines. Steric hindrance from the 2,2-dimethyltetrahydropyran ring may reduce reaction rates compared to less hindered analogs.

Esterification

The carboxylic acid undergoes esterification under acidic or coupling conditions.

Key Reaction Data

| Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| Methanol, H₂SO₄, reflux | Methyl ester | 88% | |

| DCC/DMAP, THF, RT | Activated esters (e.g., NHS) | 75% |

Ester derivatives are intermediates for further functionalization, such as in prodrug design .

Reductive Amination

The primary amine reacts with ketones/aldehydes in reductive amination.

Key Reaction Data

| Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| NaBH₃CN, AcOH, MeOH, RT | N-Alkylated derivatives | 60–72% | |

| Pd/C, H₂ (1 atm), EtOH | Secondary amines | 55% |

Steric effects from the dimethyl group on the tetrahydropyran ring limit accessibility to bulky electrophiles.

Nucleophilic Substitution

The amino group acts as a nucleophile in alkylation or acylation reactions.

Key Reaction Data

| Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| Acetyl chloride, pyridine, RT | N-Acetylated derivative | 90% | |

| Benzyl bromide, K₂CO₃, DMF | N-Benzyl protected analog | 68% |

Reactivity aligns with typical primary amines, though the tetrahydropyran ring may influence regioselectivity in polyfunctional systems .

Cyclization Reactions

Intramolecular reactions form heterocyclic structures.

Key Reaction Data

| Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| PPTS, toluene, reflux | Lactam derivatives | 50% | |

| DCC, DMAP, CH₂Cl₂ | Macrocyclic peptides | 30% |

Cyclization efficiency depends on ring strain and steric factors from the dimethyltetrahydropyran moiety .

Decarboxylation

Controlled decarboxylation under acidic or thermal conditions.

Key Reaction Data

| Reagents/Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| H₂SO₄, Δ (150°C) | β-Amino alkane derivative | 40% | |

| Quinoline, Cu powder, 200°C | Pyran-fused amine | 35% |

Stereochemical Modifications

The chiral centers enable asymmetric synthesis applications.

Key Reaction Data

| Reagents/Conditions | Product | ee | Source Citation |

|---|---|---|---|

| Chiral HPLC resolution | Enantiopure (>99% ee) | 98% | |

| Enzymatic resolution (lipase) | (R)- and (S)-isomers | 95% |

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid serves as a crucial intermediate in the synthesis of complex organic compounds. Its ability to participate in various chemical reactions makes it a valuable building block for creating diverse chemical libraries used in drug discovery.

Table 1: Synthetic Routes for this compound

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Cyclization | Acid-catalyzed cyclization of 2,2-dimethyl-1,3-propanediol using sulfuric acid |

| 2 | Amination | Reaction with ammonia or primary amines under high pressure and temperature |

| 3 | Alkylation & Oxidation | Introduction of the propanoic acid moiety through alkylation followed by oxidation |

Biological Applications

Pharmacological Research

The compound's potential biological activities are under investigation for their implications in pharmacology. It is hypothesized to interact with various biological targets, which could lead to the development of new therapeutic agents. Preliminary studies suggest that derivatives of this compound may exhibit significant bioactivity against certain cancer cell lines .

Case Study: Anticancer Activity

A study examined the anticancer properties of synthesized derivatives based on the structure of this compound. The results indicated that some derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines HCT-116 and MCF-7, suggesting promising anticancer activity .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance its pharmacokinetic properties. Research is ongoing into how these modifications can improve efficacy and reduce side effects in drug formulations .

Table 2: Potential Drug Applications

| Application Area | Description |

|---|---|

| Cancer Therapy | Development of derivatives targeting cancer cells |

| Neurological Disorders | Investigating effects on neurotransmitter systems |

| Antimicrobial Agents | Exploring antibacterial properties |

Industrial Applications

Material Science

Beyond biological applications, this compound is also utilized in the industrial sector. Its stability and reactivity make it suitable for synthesizing polymers and materials with specific properties, including coatings and adhesives.

Mécanisme D'action

The mechanism by which 3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the propanoic acid moiety can participate in ionic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

3-amino-3-(2,2-dimethyl-1,3-dioxane-4-yl)propanoic acid: Contains a dioxane ring instead of a tetrahydropyran ring, leading to different chemical properties.

3-amino-3-(2,2-dimethylcyclohexyl)propanoic acid: Features a cyclohexane ring, which alters its steric and electronic characteristics.

Uniqueness

The presence of the dimethyltetrahydropyran ring in 3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid imparts unique steric and electronic properties. These characteristics can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.

Activité Biologique

3-Amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid is a compound of growing interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

where x,y,z, and w represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The compound features an amino group and a tetrahydropyran moiety, which are critical for its biological activity.

Neuropharmacological Effects

Research indicates that derivatives of 3-amino compounds often exhibit neuropharmacological effects. For instance, studies have shown that similar compounds can penetrate the blood-brain barrier and influence neurotransmitter systems. In particular, the compound's structural similarity to GABA (gamma-aminobutyric acid) suggests potential activity in modulating GABAergic signaling pathways .

Antimicrobial Activity

There is emerging evidence suggesting that compounds with similar structural frameworks possess antimicrobial properties. For example, certain tetrahydropyran derivatives have been documented to exhibit activity against various bacterial strains . This could indicate a potential for this compound in developing new antimicrobial agents.

Anticancer Potential

Preliminary studies have also explored the anticancer potential of related compounds. Research has highlighted that certain amino acid derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific mechanisms by which this compound may exert similar effects remain to be fully elucidated.

Study on Neuropharmacological Activity

In a study examining the effects of related compounds on central nervous system activity in rodents, it was found that certain derivatives significantly altered motor activity. The cholesteryl ester of GABA was shown to depress general motor activity in a dose-dependent manner . This suggests that similar modifications to the structure of GABA could yield compounds with significant neuroactive properties.

Antimicrobial Testing

A study investigating the antimicrobial efficacy of tetrahydropyran derivatives against Staphylococcus aureus showed promising results. Compounds exhibiting structural similarities to this compound demonstrated effective inhibition at low concentrations . These findings support further exploration into the antimicrobial potential of this compound.

Data Tables

Propriétés

IUPAC Name |

3-amino-3-(2,2-dimethyloxan-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2)6-7(3-4-14-10)8(11)5-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQQVXFKLASVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)C(CC(=O)O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.